4-[[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(4-methylphenyl)amino]methyl]-2-methoxyphenyl 2-fluorobenzoate
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Overview
Description
4-{[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-4-METHYLANILINO]METHYL}-2-METHOXYPHENYL 2-FLUOROBENZOATE: is a complex organic compound that features a benzisothiazole ring, a methylaniline group, and a fluorobenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-4-METHYLANILINO]METHYL}-2-METHOXYPHENYL 2-FLUOROBENZOATE typically involves multi-step organic reactions. The key steps include:
Formation of the Benzisothiazole Ring: This can be achieved through the cyclization of appropriate precursors under oxidative conditions.
Attachment of the Methylaniline Group: This step involves the nucleophilic substitution of the benzisothiazole ring with a methylaniline derivative.
Esterification with 2-Fluorobenzoic Acid: The final step is the esterification of the intermediate compound with 2-fluorobenzoic acid under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzisothiazole ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide for bromination, or nucleophiles like sodium methoxide for methoxylation.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or methoxylated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in transition metal catalysis.
Materials Science: Used in the synthesis of polymers and advanced materials.
Biology
Biological Probes: Utilized in the development of fluorescent probes for imaging.
Enzyme Inhibitors: Potential use as inhibitors of specific enzymes.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry
Chemical Manufacturing: Used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 4-{[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-4-METHYLANILINO]METHYL}-2-METHOXYPHENYL 2-FLUOROBENZOATE involves its interaction with specific molecular targets. The benzisothiazole ring can interact with proteins or enzymes, potentially inhibiting their activity. The fluorobenzoate ester may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: A compound with similar aromatic ring structures.
Uniqueness
Structural Complexity: The presence of multiple functional groups and rings makes it more complex than simpler aniline derivatives.
Functional Versatility: The combination of benzisothiazole, methylaniline, and fluorobenzoate groups provides unique chemical and biological properties.
Properties
CAS No. |
442572-00-1 |
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Molecular Formula |
C29H23FN2O5S |
Molecular Weight |
530.6 g/mol |
IUPAC Name |
[4-[(N-(1,1-dioxo-1,2-benzothiazol-3-yl)-4-methylanilino)methyl]-2-methoxyphenyl] 2-fluorobenzoate |
InChI |
InChI=1S/C29H23FN2O5S/c1-19-11-14-21(15-12-19)32(28-23-8-4-6-10-27(23)38(34,35)31-28)18-20-13-16-25(26(17-20)36-2)37-29(33)22-7-3-5-9-24(22)30/h3-17H,18H2,1-2H3 |
InChI Key |
ZYGUWFKOLWDVAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3F)OC)C4=NS(=O)(=O)C5=CC=CC=C54 |
Origin of Product |
United States |
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